ARSINE, (p-NITROPHENYL)OXO-
CAS No.: 3134-97-2
Cat. No.: VC19736766
Molecular Formula: C6H4AsNO3
Molecular Weight: 213.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3134-97-2 |
|---|---|
| Molecular Formula | C6H4AsNO3 |
| Molecular Weight | 213.02 g/mol |
| IUPAC Name | 1-arsoroso-4-nitrobenzene |
| Standard InChI | InChI=1S/C6H4AsNO3/c9-7-5-1-3-6(4-2-5)8(10)11/h1-4H |
| Standard InChI Key | NLTQPWHAMUMXJO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])[As]=O |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
ARSINE, (p-NITROPHENYL)OXO- is systematically named 1-arsoroso-4-nitrobenzene, reflecting its para-nitrobenzene backbone bonded to an arsenic oxide group () . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 3134-97-2 | |
| Molecular Formula | ||
| Molecular Weight | 213.02–214.03 g/mol | |
| Exact Mass | 213.949 Da | |
| SMILES Notation |
The compound’s planar geometry arises from the conjugation between the aromatic ring and the nitro group, while the arsenic center adopts a trigonal pyramidal configuration .
Synonyms and Registry Data
Alternate designations for this compound include:
The Beilstein Registry number 3242703 and PubChem CID 18435 provide additional cross-referencing capabilities .
Synthesis and Historical Context
Early Synthetic Routes
The first documented synthesis of ARSINE, (p-NITROPHENYL)OXO- dates to 1940, involving the reaction of nitrobenzene derivatives with arsenic trioxide under controlled conditions . This method yielded milligram quantities, limiting its applicability to pharmacological assays .
Modern Methodologies
A 2006 study by Sideris and Ioannou refined the synthesis using meta-nitrobenzene arsonic acid as a precursor, achieving a 64% yield through oxidative dealkylation . The reaction mechanism proceeds via:
where . This approach improved scalability but remains confined to laboratory settings due to arsenic handling restrictions .
Physicochemical Properties
Calculated Properties
Computational analyses predict:
| Parameter | Value | Method |
|---|---|---|
| Polar Surface Area | 62.89 Ų | |
| LogP (Octanol-Water) | 0.905 | |
| Collision Cross-Section | 135.1–148.7 Ų |
These properties suggest moderate lipophilicity and significant molecular polarity, influencing its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Toxicity and Hazard Profile
Acute Toxicity
Intraperitoneal administration in mice revealed an LD of 2040 µg/kg, classifying ARSINE, (p-NITROPHENYL)OXO- as extremely toxic . Symptoms preceding lethality included respiratory distress and neuromuscular paralysis, consistent with arsenic-induced mitochondrial toxicity .
Chronic Exposure Risks
No long-term studies exist, but structural analogs like phenylarsonic acid are known to bioaccumulate in hepatic tissues, suggesting potential carcinogenic risks .
Applications and Industrial Relevance
Pharmaceutical Research
Early 20th-century studies explored its use as an antiparasitic agent, but superior alternatives eclipsed these efforts . Contemporary interest focuses on its role as a precursor to arsenic-containing coordination polymers .
Materials Science
The compound’s rigid aromatic structure makes it a candidate for metal-organic frameworks (MOFs), though practical implementations remain unreported .
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